molecular formula C9H17NO3 B14395688 N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide CAS No. 89911-53-5

N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide

Cat. No.: B14395688
CAS No.: 89911-53-5
M. Wt: 187.24 g/mol
InChI Key: IONIEMDJMHDZCS-UHFFFAOYSA-N
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Description

N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of both amide and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide typically involves the reaction of acrylamide with 3-chloro-1,2-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloro-1,2-propanediol attacks the carbonyl carbon of acrylamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through the hydration of acrylonitrile using a copper metal catalyst. This method offers improved purity and yield compared to traditional methods . Another approach involves the enzymatic hydration of acrylonitrile using microorganisms, which provides a more environmentally friendly and sustainable production route .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Acrylamide: Known for its use in polymer production and its toxic properties.

    N-(2-Hydroxypropyl)acrylamide: Similar structure but lacks the propyl group.

    N-(3-Hydroxypropyl)acrylamide: Similar structure but lacks the 2-hydroxypropoxy group.

Properties

CAS No.

89911-53-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

N-[3-(2-hydroxypropoxy)propyl]prop-2-enamide

InChI

InChI=1S/C9H17NO3/c1-3-9(12)10-5-4-6-13-7-8(2)11/h3,8,11H,1,4-7H2,2H3,(H,10,12)

InChI Key

IONIEMDJMHDZCS-UHFFFAOYSA-N

Canonical SMILES

CC(COCCCNC(=O)C=C)O

Origin of Product

United States

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